molecular formula C15H13N3OS B1392361 (5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 893345-42-1

(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B1392361
CAS No.: 893345-42-1
M. Wt: 283.4 g/mol
InChI Key: QJWXNGUQRYNOOI-UHFFFAOYSA-N
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Description

(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a mercapto group, a pyrrole ring, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolone core, followed by the introduction of the mercapto and pyrrole groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under mild conditions to yield thiol derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products

The major products formed from these reactions include disulfides, thiol derivatives, and substituted pyrrole compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for pharmaceutical development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound’s structure allows it to interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    Phenethylamine: A simple amine with various biological activities.

    2-Phenylethylamine: Known for its role in neurotransmission.

Uniqueness

(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of a mercapto group, a pyrrole ring, and an imidazolone core. This structure provides it with distinct chemical reactivity and potential biological activities that are not commonly found in simpler compounds.

Properties

IUPAC Name

5-[(1-methylpyrrol-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-17-9-5-8-12(17)10-13-14(19)18(15(20)16-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWXNGUQRYNOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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